molecular formula C20H15N3O3S B2777042 Ethyl 2-[(4-cyanobenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate CAS No. 187475-64-5

Ethyl 2-[(4-cyanobenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate

Cat. No. B2777042
CAS RN: 187475-64-5
M. Wt: 377.42
InChI Key: GLZWLGFKHFZXQH-UHFFFAOYSA-N
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Description

The compound “Ethyl 2-[(4-cyanobenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate” is a complex organic molecule that contains several functional groups, including a cyanobenzoyl group, an amino group, a phenyl group, and a thiazole ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiazole ring, a five-membered ring containing nitrogen and sulfur atoms. The phenyl group would provide aromatic character to the molecule, and the cyanobenzoyl group would introduce polarity .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. The amino group could participate in various reactions, such as acylation or alkylation. The thiazole ring might undergo reactions at the sulfur or nitrogen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar cyanobenzoyl group might increase its solubility in polar solvents .

Scientific Research Applications

Quantum Dot Sensitization for Solar Cells

Quantum dots (QDs) are nanoscale semiconductor particles with unique electronic properties. Researchers have explored using “Ethyl 2-[(4-cyanobenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate” as a sensitizer in QD-based solar cells. By attaching this compound to QD surfaces, it enhances light absorption and electron transfer, potentially improving solar cell efficiency .

Future Directions

The future research directions for this compound could include exploring its potential uses, such as in pharmaceuticals or materials science. Further studies could also investigate its synthesis, properties, and reactivity .

properties

IUPAC Name

ethyl 2-[(4-cyanobenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O3S/c1-2-26-19(25)17-16(14-6-4-3-5-7-14)22-20(27-17)23-18(24)15-10-8-13(12-21)9-11-15/h3-11H,2H2,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLZWLGFKHFZXQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)C#N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-[(4-cyanobenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate

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